Methyl 4-methoxypyridine-2-carboxylate
Overview
Description
Methyl 4-methoxypyridine-2-carboxylate is a chemical compound with the molecular formula C8H9NO3. It is a derivative of pyridine, characterized by a methoxy group at the fourth position and a carboxylate ester at the second position. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Mode of Action
It is known that the compound can participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
The compound is known to participate in Suzuki–Miyaura cross-coupling reactions, which could potentially affect various biochemical pathways .
Pharmacokinetics
The compound is a solid at room temperature and is soluble in methanol . These properties could potentially influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 4-methoxypyridine-2-carboxylate. For instance, the compound should be stored at room temperature, preferably in a cool and dark place . It is also recommended to avoid release to the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-methoxypyridine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 4-methoxypyridine with dimethylformamide in the presence of a base. The reaction typically occurs at room temperature under alkaline conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methoxypyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-methoxypyridine-2-carboxylate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Methyl 4-methoxypicolinate
- 4-methoxypyridine-2-carboxylic acid methyl ester
- 2-methylpyridine-4-carboxylic acid
Comparison: Methyl 4-methoxypyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to similar compounds. For instance, the presence of the methoxy group at the fourth position enhances its reactivity in certain substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 4-methoxypyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-6-3-4-9-7(5-6)8(10)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDKENGKKYVJLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364008 | |
Record name | Methyl 4-methoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29681-43-4 | |
Record name | 2-Pyridinecarboxylic acid, 4-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29681-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-methoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-Methoxypyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of methyl 4-methoxypicolinate in organic synthesis?
A2: Methyl 4-methoxypicolinate serves as a valuable starting material for synthesizing more complex heterocyclic compounds. It undergoes thioalkylation at the 3-position, leading to the formation of 2-aryl-7-methoxythieno[3,2-b]pyridin-3-ols after a cyclization step. [] This process enables access to a variety of 2-aryl-3-hydroxythieno[3,2-b]pyridin-7(4H)-ones, 7-methoxy-2,3-diarylthieno[3,2-b]pyridines, and 2,3-diarylthieno[3,2-b]pyridin-7(4H)-ones, highlighting its utility in constructing diverse heterocyclic scaffolds. []
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